1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves the reduction of uridine. This reduction can be achieved using various reducing agents under controlled conditions . The compound is typically synthesized in a crystalline solid form, which is white to off-white in color .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis suitable for large-scale manufacture often involves the use of specific polymorphs and methods for isolating a specific polymorph .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: As mentioned, it is a product of the reduction of uridine.
Substitution: It can undergo substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents for the reduction process and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of dihydrouridine, which can be further modified to form compounds like 5-methyldihydrouridine .
Scientific Research Applications
1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in tRNA modification and its presence in various organisms.
Industry: The compound is used in the production of certain pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its role as a transition state analog inhibitor of cytidine deaminase. It binds to the active site of the enzyme as covalent hydrates, inhibiting its activity . Additionally, it has been shown to inhibit DNA methylation and tumor growth both in vitro and in vivo .
Comparison with Similar Compounds
Similar Compounds
Uridine: A nucleoside that is a precursor to dihydrouridine.
5-methyldihydrouridine: A derivative of dihydrouridine formed through further modification.
2-thioadenosine: Another nucleoside analog with similar structural features.
Uniqueness
1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its specific role in tRNA modification and its potential therapeutic applications. Its ability to inhibit cytidine deaminase and DNA methylation sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H15N3O5 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H15N3O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h4,6-8,13,15H,1-3,10H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
HNXGAVLVBWLBQQ-XVFCMESISA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.